1,5-bis(benzylsulfonyl)naphthalene
Overview
Description
1,5-Bis(benzylsulfonyl)naphthalene is an organic compound with the molecular formula C24H20S2 It consists of a naphthalene core substituted with two benzylsulfonyl groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(benzylsulfonyl)naphthalene typically involves the sulfonylation of 1,5-dibromonaphthalene with benzylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(benzylsulfonyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(benzylsulfonyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,5-bis(benzylsulfonyl)naphthalene is primarily related to its ability to undergo various chemical transformations. The sulfonyl groups can participate in redox reactions, and the naphthalene core can engage in π-π interactions, making it useful in materials science. The exact molecular targets and pathways would depend on the specific application and the nature of the chemical reactions involved.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(benzylsulfanyl)naphthalene: Similar structure but with sulfanyl groups instead of sulfonyl groups.
1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: Contains benzoyl and glycidyl ether groups.
N,N′-Bis-salicylidene-1,5-diaminonaphthalene: Contains salicylidene and amine groups.
Uniqueness
1,5-Bis(benzylsulfonyl)naphthalene is unique due to the presence of benzylsulfonyl groups, which impart distinct chemical reactivity and potential applications in various fields. The sulfonyl groups provide sites for further functionalization, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
1,5-bis(benzylsulfonyl)naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4S2/c25-29(26,17-19-9-3-1-4-10-19)23-15-7-14-22-21(23)13-8-16-24(22)30(27,28)18-20-11-5-2-6-12-20/h1-16H,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEYDFAMYWVRKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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